molecular formula C18H34 B14749083 1,1'-(2,3-Dimethylbutane-2,3-diyl)dicyclohexane CAS No. 5171-88-0

1,1'-(2,3-Dimethylbutane-2,3-diyl)dicyclohexane

Cat. No.: B14749083
CAS No.: 5171-88-0
M. Wt: 250.5 g/mol
InChI Key: QQZBQFIJSUAOLU-UHFFFAOYSA-N
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Description

2,3-Dimethyl-2,3-dicyclohexylbutane is an organic compound with the molecular formula C16H30. It is a branched hydrocarbon featuring two cyclohexyl groups attached to a central butane chain with two methyl groups at the 2 and 3 positions. This compound is part of the class of alkanes, which are saturated hydrocarbons consisting only of carbon and hydrogen atoms connected by single bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2,3-dicyclohexylbutane can be achieved through various methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, the reaction between 2,3-dimethylbutane and cyclohexyl halides under Friedel-Crafts alkylation conditions can yield the desired product. This reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods

Industrial production of 2,3-Dimethyl-2,3-dicyclohexylbutane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dicyclohexylbutane can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert any functional groups present in the compound to their corresponding alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of light or radical initiators.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can range from alcohols (e.g., 2,3-dimethyl-2,3-dicyclohexylbutanol) to ketones and carboxylic acids.

    Reduction: The primary product is the fully saturated hydrocarbon.

    Substitution: Halogenated derivatives such as 2,3-dimethyl-2,3-dicyclohexylbutyl chloride or bromide.

Scientific Research Applications

2,3-Dimethyl-2,3-dicyclohexylbutane has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity and properties of branched hydrocarbons and cycloalkanes.

    Biology: Its derivatives can be used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Research into its potential therapeutic properties and its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, lubricants, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2,3-dicyclohexylbutane depends on its specific application and the reactions it undergoes. In general, its reactivity is influenced by the steric hindrance and electronic effects of the cyclohexyl and methyl groups. These factors can affect the compound’s interaction with molecular targets and pathways, such as enzyme binding sites or receptor interactions in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutane: A simpler branched alkane without cyclohexyl groups.

    Cyclohexane: A cyclic hydrocarbon with similar structural features but lacking the branched alkane chain.

    2,3-Dicyclohexylbutane: A similar compound with cyclohexyl groups but without the methyl substitutions.

Uniqueness

2,3-Dimethyl-2,3-dicyclohexylbutane is unique due to the presence of both cyclohexyl and methyl groups, which impart distinct steric and electronic properties. These features influence its reactivity, making it a valuable compound for studying the effects of branching and cyclic structures in hydrocarbons.

Properties

CAS No.

5171-88-0

Molecular Formula

C18H34

Molecular Weight

250.5 g/mol

IUPAC Name

(3-cyclohexyl-2,3-dimethylbutan-2-yl)cyclohexane

InChI

InChI=1S/C18H34/c1-17(2,15-11-7-5-8-12-15)18(3,4)16-13-9-6-10-14-16/h15-16H,5-14H2,1-4H3

InChI Key

QQZBQFIJSUAOLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCCCC1)C(C)(C)C2CCCCC2

Origin of Product

United States

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